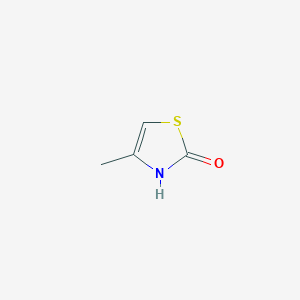

4-methylthiazol-2(3H)-one

Description

The exact mass of the compound 4-Methyl-1,3-thiazol-2(3H)-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4484. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3H-1,3-thiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c1-3-2-7-4(6)5-3/h2H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEVDFFLOPFGCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277848 | |

| Record name | 4-Methyl-1,3-thiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32497-10-2 | |

| Record name | 32497-10-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-1,3-thiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2,3-dihydro-1,3-thiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-methylthiazol-2(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 4-methylthiazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is predominantly achieved through a two-step process, commencing with the well-established Hantzsch thiazole synthesis to form a key intermediate, 2-amino-4-methylthiazole, followed by a diazotization and hydrolysis reaction. This document outlines the detailed methodologies for these transformations, presents quantitative data in a structured format, and includes diagrams to illustrate the chemical pathways.

Core Synthesis Strategy

The most prevalent and well-documented route to this compound involves two sequential reactions:

-

Step 1: Hantzsch Thiazole Synthesis. This classical method involves the cyclocondensation of an α-haloketone (chloroacetone) with a thioamide-containing compound (thiourea) to form the 2-amino-4-methylthiazole intermediate.[1]

-

Step 2: Diazotization and Hydrolysis. The 2-amino group of the thiazole intermediate is converted into a diazonium salt using nitrous acid, which is generated in situ. This unstable intermediate is then hydrolyzed, typically by heating in an aqueous acidic solution, to yield the final product, this compound.[2][3]

The overall reaction scheme is presented below.

Caption: Overall two-step synthesis pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the 2-amino-4-methylthiazole intermediate, based on established literature protocols.[1] Data for the second step is less commonly reported with precise yields, as it is a standard transformation.

| Parameter | Step 1: Hantzsch Synthesis of 2-Amino-4-methylthiazole |

| Reactants | Thiourea, Chloroacetone |

| Solvent | Water |

| Molar Ratio | 1:1 (Thiourea:Chloroacetone) |

| Reaction Time | 2 hours (reflux) |

| Reaction Temperature | Reflux |

| Yield | 70-75% |

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-methylthiazole (Hantzsch Synthesis)

This protocol is adapted from the procedure published in Organic Syntheses.[1]

Materials:

-

Thiourea (76 g, 1 mole)

-

Chloroacetone (92.5 g, 1 mole)

-

Water (200 cc)

-

Sodium hydroxide, solid (200 g)

-

Diethyl ether

Procedure:

-

A 500-cc flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.

-

Thiourea (76 g) is suspended in 200 cc of water in the flask.

-

With stirring, chloroacetone (92.5 g) is added from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

-

The resulting yellow solution is heated to reflux and maintained for 2 hours.

-

After the reflux period, the solution is cooled.

-

While stirring, 200 g of solid sodium hydroxide is added in portions, with external cooling to manage the heat of dissolution.

-

An oily layer of the product will separate. This is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether (total of 300 cc).

-

The initial oil and the ether extracts are combined and dried over solid sodium hydroxide.

-

The solution is filtered to remove any tars, and the ether is removed by distillation.

-

The crude product is then purified by vacuum distillation, collecting the fraction at 130-133°C/18 mm Hg. The product solidifies on cooling.

Caption: Experimental workflow for Step 1.

Step 2: Synthesis of this compound via Diazotization and Hydrolysis

This is a general procedure based on standard methods for the conversion of aromatic amines to hydroxyl compounds.[2][3]

Materials:

-

2-Amino-4-methylthiazole (from Step 1)

-

Concentrated hydrochloric acid or sulfuric acid

-

Sodium nitrite

-

Water

-

Ice

Procedure:

-

2-Amino-4-methylthiazole is dissolved in an aqueous solution of hydrochloric or sulfuric acid in a flask, and the mixture is cooled to 0-5°C in an ice bath.

-

A solution of sodium nitrite in water is prepared and cooled.

-

The cold sodium nitrite solution is added dropwise to the stirred solution of the thiazole salt, maintaining the temperature between 0-5°C. The addition is continued until a slight excess of nitrous acid is indicated (test with starch-iodide paper). This forms the diazonium salt solution.

-

The reaction mixture containing the diazonium salt is then gently heated. The temperature is gradually raised, and nitrogen gas will be evolved.

-

The solution is heated until the evolution of nitrogen ceases, indicating the completion of the hydrolysis. This typically requires heating at 50-100°C.

-

The reaction mixture is cooled to room temperature.

-

The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

Caption: Experimental workflow for Step 2.

Tautomerism

It is important to note that the final product, this compound, exists in a tautomeric equilibrium with its aromatic hydroxyl form, 4-methylthiazol-2-ol. The keto form is generally considered the more stable tautomer.

Caption: Keto-enol tautomerism of the product.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-methylthiazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4-methylthiazol-2(3H)-one (CAS Number: 32497-10-2). Due to the limited availability of experimental data for this specific compound, this document also includes information on closely related thiazolidinone derivatives to offer valuable insights for researchers in drug discovery and development.

Core Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₅NOS | ChemScene[1] |

| Molecular Weight | 115.15 g/mol | ChemScene, Guidechem[1][2] |

| Physical Form | Yellow to Brown Solid | Sigma-Aldrich[3] |

| Topological Polar Surface Area (TPSA) | 32.86 Ų | ChemScene[1] |

| logP (computed) | 0.74482 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | Guidechem[2] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Rotatable Bonds | 0 | ChemScene[1] |

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the readily available scientific literature. However, the synthesis of related thiazole and thiazolidinone derivatives is well-documented. A general approach often involves the cyclocondensation of a thioamide or thiourea with an α-haloketone or a related bifunctional compound.

For instance, the synthesis of 2-amino-4-methylthiazole, a related compound, involves the reaction of thiourea with chloroacetone[4]. While not a direct synthesis for the target molecule, this Hantzsch-type synthesis is a fundamental reaction in thiazole chemistry.

Below is a generalized workflow that could be adapted for the synthesis of this compound, likely starting from a suitable thioamide and a 3-halopropanone derivative.

Figure 1: Generalized workflow for the synthesis of a thiazolidinone core.

Biological Activity: Antimicrobial and Antifungal Potential

While no specific studies on the antimicrobial or antifungal activity of this compound were identified, the broader class of thiazolidin-4-one derivatives has been extensively investigated for these properties[3][5][6][7]. These compounds are known to exhibit a wide range of biological activities, and their mechanism of action is an active area of research.

Several studies have reported the minimum inhibitory concentrations (MIC) for various substituted thiazolidin-4-one derivatives against a panel of bacterial and fungal strains. For example, some novel thiazolidin-4-one derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, with MIC values in the low µg/mL range[5]. Similarly, certain derivatives have demonstrated significant antifungal activity against strains such as Candida albicans[3].

The antimicrobial and antifungal efficacy of these derivatives is highly dependent on the nature and position of the substituents on the thiazolidinone ring. The exploration of this compound's specific activity would be a valuable contribution to the field.

The potential mechanism of action for the antifungal activity of some thiazole derivatives is thought to involve the disruption of the fungal cell wall, leading to osmotic instability and cell death[8]. For antibacterial action, some thiazolidinones have been suggested to act as inhibitors of bacterial enzymes essential for cell wall biosynthesis[6].

Figure 2: Potential mechanism of action for thiazolidin-4-one derivatives.

Conclusion

This compound is a compound of interest within the broader class of thiazolidinones, which are known for their diverse biological activities. While specific experimental data on its physicochemical properties and biological activity are currently limited, this guide provides a summary of the available information and highlights areas for future research. The synthesis and evaluation of this compound's antimicrobial and antifungal properties, in particular, could yield valuable insights for the development of new therapeutic agents. Further research is warranted to fully characterize this compound and explore its potential applications in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. scielo.br [scielo.br]

- 5. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-Thiazolamine, 4-methyl- (CAS 1603-91-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to 4-methylthiazol-2(3H)-one: CAS Number, Structure Elucidation, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methylthiazol-2(3H)-one, a heterocyclic compound of interest in chemical and pharmaceutical research. This document details its chemical identity, including its CAS number, and presents a thorough examination of its structure through spectroscopic analysis. Furthermore, a detailed experimental protocol for its synthesis is provided.

Chemical Identity and Properties

This compound is a thiazole derivative characterized by a methyl group at the 4th position and a carbonyl group at the 2nd position of the thiazole ring.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 32497-10-2 |

| Molecular Formula | C₄H₅NOS |

| Molecular Weight | 115.15 g/mol |

| Canonical SMILES | CC1=CSC(=O)N1 |

| InChI Key | ZMEVDFFLOPFGCR-UHFFFAOYSA-N |

Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the methyl protons, the vinyl proton on the thiazole ring, and the N-H proton.

-

Methyl Protons (C₄-CH₃): A singlet peak is anticipated around δ 2.0-2.5 ppm.

-

Vinyl Proton (C₅-H): A singlet peak is expected in the region of δ 6.0-7.0 ppm.

-

N-H Proton: A broad singlet is likely to appear in the downfield region, typically δ 8.0-10.0 ppm, the exact shift being dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

-

Methyl Carbon (C₄-CH₃): A signal is expected in the aliphatic region, around δ 15-20 ppm.

-

Thiazole Ring Carbons (C₄ and C₅): Two signals are anticipated in the aromatic/vinylic region, approximately δ 110-150 ppm.

-

Carbonyl Carbon (C₂): A characteristic downfield signal for the carbonyl carbon is expected around δ 170-180 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.

-

N-H Stretch: A broad band in the region of 3200-3400 cm⁻¹ is expected due to the N-H group.

-

C-H Stretch: Absorption bands around 2900-3100 cm⁻¹ will correspond to the stretching vibrations of the methyl and vinyl C-H bonds.

-

C=O Stretch: A strong, sharp absorption band characteristic of the amide carbonyl group is anticipated in the range of 1680-1720 cm⁻¹.

-

C=C and C=N Stretches: Medium intensity bands in the 1500-1650 cm⁻¹ region are expected for the double bonds within the thiazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (115.15).

-

Fragmentation Pattern: Common fragmentation pathways may involve the loss of CO, CH₃, or cleavage of the thiazole ring, leading to characteristic fragment ions.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through the Hantzsch thiazole synthesis, a well-established method for the formation of thiazole rings. A common route involves the reaction of an α-haloketone with a thiourea derivative.

Synthesis via Reaction of 1-Chloroacetone with Thiourea

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

1-Chloroacetone

-

Thiourea

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.

-

Addition of Chloroacetone: To the stirred solution, add 1-chloroacetone (1.0 equivalent) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Neutralize the reaction mixture with a solution of sodium hydroxide.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to yield pure this compound.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of a synthesized compound like this compound.

Caption: Logical workflow for the synthesis and structural elucidation of this compound.

Biological Activity

Currently, there is limited specific information available in the public domain regarding the biological activity or signaling pathways directly associated with this compound. However, the thiazole and thiazolidinone scaffolds are present in numerous compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Further research is warranted to explore the potential biological functions of this compound.

The following diagram illustrates a general workflow for screening the biological activity of a novel compound.

Caption: General workflow for the biological screening of a novel chemical entity.

A Technical Guide to the Biological Activity Screening of 4-Methylthiazol-2(3H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies used to screen 4-methylthiazol-2(3H)-one derivatives for various biological activities. The thiazole scaffold is a crucial heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] This document details the experimental protocols for key assays, presents quantitative data from recent studies, and visualizes complex workflows and signaling pathways to support drug discovery and development efforts.

Anticancer Activity Screening

Thiazole derivatives have emerged as promising anticancer agents, often targeting critical signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[1][4][5] This pathway is a key regulator of cell growth, proliferation, and survival, making it a prime target for therapeutic intervention.[1] The screening of novel this compound derivatives for anticancer properties is commonly initiated using in vitro cytotoxicity assays against various cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] Living cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[6][7] The amount of formazan produced, which is dissolved for quantification, is directly proportional to the number of viable cells.[7]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HepG2, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in a suitable solvent like DMSO)

-

96-well flat-bottom sterile microplates

-

MTT reagent (5 mg/mL in PBS)[7]

-

Solubilization solution (e.g., DMSO, isopropanol)[6]

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[8] Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with solvent) and a blank control (medium only).[7]

-

Incubation: Incubate the plate for a desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[7]

-

MTT Addition: After the treatment period, add 10 µL of MTT reagent to each well to achieve a final concentration of 0.45-0.5 mg/mL.[7][9]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce MTT into visible purple formazan crystals.[7][8]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.[10]

-

Absorbance Measurement: Record the absorbance at 570 nm or 590 nm using a microplate reader.[6][10]

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value is determined from the dose-response curve.

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of various thiazole derivatives against selected cancer cell lines, as reported in the literature.

| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [11] |

| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | [11] |

| Compound 6 | C6 (Glioma) | 3.83 ± 0.76 µg/mL | [1] |

| Compound 6 | A549 (Lung) | 12.0 ± 1.73 µg/mL | [1] |

| Compound 8 | MCF-7 (Breast) | 3.36 ± 0.06 µg/mL | [12] |

| Compound 3b (PI3Kα) | - | 0.086 ± 0.005 | [4] |

| Compound 3b (mTOR) | - | 0.221 ± 0.014 | [4] |

| Compound 6h | U937 (Leukemia) | 1.515 | [13] |

| Compound 3a | K562 (Leukemia) | 3.523 | [13] |

| Compound 4j | HePG-2 (Liver) | 2.31 | [14] |

| Compound 4k | HePG-2 (Liver) | 3.01 | [14] |

Visualizations: Workflow and Signaling Pathway

Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[15] Thiazole-based compounds have demonstrated significant activity against a range of pathogenic bacteria and fungi, making them valuable scaffolds for developing new antimicrobial drugs.[3][15] A primary screening method to determine the efficacy of these derivatives is the Kirby-Bauer disk diffusion test.

Experimental Protocol: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial compounds.[16][17] It relies on measuring the diameter of the zone of inhibition around a disk impregnated with the test compound, which indicates the extent of its antimicrobial activity.[18]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton agar (MHA) plates[19]

-

Sterile filter paper disks (6 mm)

-

This compound derivatives (at known concentrations)

-

Sterile cotton swabs[19]

-

Bacterial inoculum standardized to 0.5 McFarland turbidity[19]

-

Forceps

-

Metric ruler or caliper[19]

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension from an overnight culture in a sterile broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[19]

-

Plate Inoculation: Dip a sterile cotton swab into the adjusted bacterial suspension, removing excess liquid by pressing it against the inside of the tube.[20] Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions (rotating the plate 60° each time) to ensure a confluent lawn of growth.[17][20]

-

Drying: Allow the inoculated plate to dry for about 5 minutes with the lid slightly ajar.[19]

-

Disk Application: Aseptically impregnate sterile filter paper disks with a known concentration of the thiazole derivative solution. Using sterile forceps, place the disks onto the surface of the inoculated agar plate.[20] Ensure disks are placed at least 24 mm apart and away from the edge.[19][20] Gently press each disk to ensure complete contact with the agar.[17]

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[19]

-

Zone Measurement: After incubation, measure the diameter of the zone of complete inhibition (clear area around the disk) in millimeters (mm) using a ruler or caliper.[19]

-

Interpretation: The size of the zone of inhibition is compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the compound. A larger zone indicates greater sensitivity.[19] For novel compounds, the zone diameter provides a quantitative measure of activity.

Quantitative Data: Antimicrobial Activity

The following table presents the antimicrobial activity of selected thiazole derivatives, expressed as Minimum Inhibitory Concentration (MIC) or zone of inhibition.

| Compound ID/Series | Microbial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Compound 4f | E. coli | < 0.97 | - | [21] |

| Compound 4i | E. coli | < 0.97 | - | [21] |

| Compound 15 | Gram-positive bacteria | 1.95 - 15.62 | - | [22] |

| Compound 5 | S. Typhimurium | 8 - 60 | - | [3] |

| Compound 8 | P. aeruginosa (resistant) | 60 | - | [23] |

| Compound 1 | S. aureus | - | 19.93 ± 0.09 | [24] |

| Compound 3 | P. aeruginosa | - | 18.33 ± 0.12 | [24] |

Visualization: Experimental Workflow

Anti-inflammatory Activity Screening

Inflammation is a complex biological response implicated in numerous diseases. Thiazole derivatives have been investigated for their potential to mitigate inflammatory processes, often by inhibiting enzymes like cyclooxygenases (COX).[14][25] In vitro screening for anti-inflammatory activity can be effectively performed using the albumin denaturation assay.

Experimental Protocol: Heat-Induced Albumin Denaturation Assay

This in vitro assay assesses the anti-inflammatory activity of compounds by measuring their ability to inhibit the denaturation of protein (egg albumin or bovine serum albumin), which is analogous to the protein denaturation that occurs during inflammation.[26]

Materials:

-

Bovine Serum Albumin (BSA) or fresh hen's egg albumin

-

Phosphate-buffered saline (PBS, pH 6.4)

-

This compound derivatives (at various concentrations)

-

Water bath

-

UV-Vis Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: The reaction mixture consists of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of PBS, and 2 mL of varying concentrations of the test compound.

-

Control and Standard: Prepare a control solution containing only albumin and PBS, and a standard solution using a known anti-inflammatory drug instead of the test compound.

-

Incubation: Incubate the mixtures at 37°C for 15 minutes.

-

Heat Denaturation: Induce protein denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.[26]

-

Cooling: After heating, allow the mixtures to cool to room temperature.

-

Turbidity Measurement: Measure the turbidity of the solutions spectrophotometrically at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: Percentage Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100

Quantitative Data: Anti-inflammatory Activity

The following table shows the anti-inflammatory potential of selected thiazolidinone derivatives, a closely related class of compounds.

| Compound ID/Series | Assay Type | % Inhibition | Reference |

| Compound Ox-6f | Albumin Denaturation (200 µg/mL) | 74.16 ± 4.41 | [26] |

| Compound Ox-6d | Albumin Denaturation (200 µg/mL) | 70.56 | [26] |

| Compound 13 | Carrageenan-induced Edema | Most Potent in Series | [28] |

| Compound 4k (vs COX-2) | COX Inhibition (IC50) | 0.05 µM | [14] |

| Compound 4j (vs COX-2) | COX Inhibition (IC50) | 0.06 µM | [14] |

| Compound IVe | Carrageenan-induced Edema | More potent than Mefenamic Acid | [29] |

Visualization: Experimental Workflow

References

- 1. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. atcc.org [atcc.org]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. mdpi.com [mdpi.com]

- 12. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation cont ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07232H [pubs.rsc.org]

- 14. Design, Synthesis, Molecular docking, and biological evaluation of novel 2,3-diaryl-1,3-thiazolidine-4-one derivatives as potential anti-inflammatory and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

- 16. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

- 17. asm.org [asm.org]

- 18. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]

- 19. microbenotes.com [microbenotes.com]

- 20. hardydiagnostics.com [hardydiagnostics.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. nanobioletters.com [nanobioletters.com]

- 25. wjpmr.com [wjpmr.com]

- 26. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives [mdpi.com]

- 27. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. researchgate.net [researchgate.net]

- 29. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

Potential Mechanisms of Action of 4-Methylthiazol-2(3H)-one: An In-depth Technical Guide

Disclaimer: Scientific literature extensively details the biological activities of thiazole-containing compounds. However, specific research on the mechanisms of action of 4-methylthiazol-2(3H)-one is limited. This guide, therefore, draws upon available data for the closely related parent compound, 4-methylthiazole, and other relevant thiazole derivatives to infer potential mechanisms. The information presented herein should be considered a theoretical framework to guide future research on this compound.

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Derivatives of this versatile ring system have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide explores the potential mechanisms of action of this compound, with a focus on its plausible role in inducing cancer cell death based on studies of structurally similar compounds.

Core Potential Mechanism: Induction of Apoptosis via the Mitochondrial Pathway

Evidence from studies on 4-methylthiazole in leukemia cell lines, such as K562 and HL-60, strongly suggests a primary mechanism of action involving the induction of apoptosis through the intrinsic, or mitochondrial, pathway.[1][2][3] This multifaceted process culminates in the programmed death of cancer cells.

The key events in this proposed pathway include:

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): The initial insult appears to be the destabilization of the mitochondrial membrane. This loss of membrane potential is a critical early event in the apoptotic cascade.[2][3]

-

Release of Cytochrome c: The compromised mitochondrial membrane releases pro-apoptotic factors, most notably Cytochrome c, from the intermembrane space into the cytoplasm.[2][3]

-

Activation of Caspase Cascade: In the cytoplasm, Cytochrome c associates with Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex then activates caspase-9, which in turn activates downstream effector caspases, such as caspase-3.[2][3]

-

Execution of Apoptosis: Activated caspase-3 is a key executioner of apoptosis, cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[2][3]

This proposed signaling cascade is visualized in the diagram below.

Modulation of Cellular Signaling Pathways

Beyond the core apoptotic mechanism, derivatives of thiazole have been shown to influence key signaling pathways that regulate cell survival, proliferation, and inflammation. While direct evidence for this compound is pending, it is plausible that it could modulate one or more of the following pathways:

Potential for Oxidative Stress Induction

At higher concentrations, 4-methylthiazole has been observed to increase the levels of reactive oxygen species (ROS).[2] This elevation in oxidative stress can further contribute to mitochondrial damage and the induction of apoptosis.

Cytokine Signaling Modulation

Studies on 4-methylthiazole have indicated a dose-dependent modulation of cytokine secretion, including a decrease in the anti-inflammatory cytokine IL-10 and an increase in the pro-inflammatory cytokine TNF-α.[2][3] This suggests a potential immunomodulatory role that could contribute to its anti-cancer effects by altering the tumor microenvironment.

The potential interplay of these signaling events is depicted in the following diagram:

Quantitative Data Summary

| Compound Class | Cell Line | Assay Type | IC50 Value (µM) | Reference |

| 4-Methylthiazole | K562 (Chronic Myeloid Leukemia) | MTS | 162 and 230 (concentrations tested) | [3] |

| 4-Methylthiazole | HL-60 (Promyelocytic Leukemia) | MTT | 46 and 89 (IC50 concentrations) | [1] |

| 4-Methylthiazole-2-amine derivatives | K562 | MTT | 3.52 - >50 | [4] |

| 4-Methylthiazole-2-amine derivatives | U937 (Histiocytic Lymphoma) | MTT | 1.52 - >50 | [4] |

| 2-Arylaminothiazol-4(5H)-ones | MCF-7 (Breast Cancer) | MTT | 1 - 20 (range of active concentrations) | [5] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments relevant to investigating the potential mechanisms of action of this compound, based on standard methodologies.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control for 24, 48, or 72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the indicated time.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

This assay uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.

-

Cell Treatment: Treat cells with this compound.

-

JC-1 Staining: Incubate the treated cells with JC-1 staining solution. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

-

Analysis: Analyze the fluorescence using a fluorescence microscope, flow cytometer, or fluorescence plate reader. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Caspase-3 Activity Assay

This assay measures the activity of the executioner caspase-3.

-

Cell Lysis: Lyse the treated cells to release cellular proteins.

-

Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.

-

Incubation: Incubate the mixture to allow active caspase-3 to cleave the substrate.

-

Fluorescence Measurement: Measure the fluorescence of the released fluorophore (e.g., AMC) using a fluorescence plate reader. The fluorescence intensity is proportional to the caspase-3 activity.

Cytochrome c Release Assay

This Western blot-based assay detects the translocation of Cytochrome c from the mitochondria to the cytosol.

-

Cell Fractionation: Separate the mitochondrial and cytosolic fractions of treated cells by differential centrifugation.

-

Protein Quantification: Determine the protein concentration of each fraction.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody specific for Cytochrome c.

-

Detection: Visualize the bands to determine the presence and amount of Cytochrome c in the cytosolic fraction, which indicates its release from the mitochondria.

The workflow for investigating the pro-apoptotic effects is summarized in the diagram below.

References

- 1. kuyam.ksbu.edu.tr [kuyam.ksbu.edu.tr]

- 2. 4-Methylthiazole triggers apoptosis and mitochondrial disruption in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kuyam.ksbu.edu.tr [kuyam.ksbu.edu.tr]

- 4. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

4-Methylthiazol-2(3H)-one: A Comprehensive Literature Review for Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the current scientific literature related to 4-methylthiazol-2(3H)-one and its closely related analogs. It is important to note that specific experimental data for this compound is limited in the public domain. Therefore, this review draws upon data from structurally similar compounds, particularly 2-amino-4-methylthiazole and other substituted thiazole derivatives, to provide insights into the potential synthesis, properties, and biological activities of the core compound. All data presented for analogs should be considered representative and may not be directly transferable to this compound.

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, found in a variety of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to engage in diverse chemical interactions make it a privileged structure in drug design. This compound, a specific derivative of the thiazole family, exists in tautomeric equilibrium with its enol form, 4-methyl-2-hydroxythiazole. This dynamic relationship is crucial for its chemical reactivity and potential biological function. This review aims to consolidate the available knowledge on the synthesis, chemical properties, and biological activities of compounds related to the this compound core, providing a valuable resource for researchers in drug discovery and development.

Synthesis and Chemical Properties

General Synthetic Approach: Hantzsch Thiazole Synthesis

The Hantzsch synthesis typically involves the reaction of an α-haloketone with a thioamide. For the synthesis of 2-amino-4-methylthiazole, a close analog, chloroacetone is reacted with thiourea[1].

Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole [1]

-

Reaction Setup: A suspension of thiourea (1 mole) in water is prepared in a flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

-

Addition of Chloroacetone: Chloroacetone (1 mole) is added dropwise to the stirred suspension over 30 minutes. The reaction is exothermic, and the thiourea dissolves.

-

Reflux: The resulting yellow solution is refluxed for two hours.

-

Workup: After cooling, solid sodium hydroxide is added with stirring and cooling. The upper oily layer is separated, and the aqueous layer is extracted with ether.

-

Purification: The combined organic layers are dried over solid sodium hydroxide, filtered, and the solvent is removed by distillation. The crude product is then purified by vacuum distillation to yield 2-amino-4-methylthiazole.

To obtain the target this compound, a potential route could involve the diazotization of 2-amino-4-methylthiazole followed by hydrolysis of the diazonium salt. This would introduce the hydroxyl group at the 2-position, which would be in equilibrium with the keto form.

Tautomerism

A critical aspect of this compound is its existence as a pair of tautomers: the keto form (amide) and the enol form (hydroxy). The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and pH. Spectroscopic studies on related 2-aminothiazolin-4-ones have confirmed the presence of such amine-imine tautomerism[2]. Understanding this equilibrium is vital as the different tautomers may exhibit distinct biological activities and pharmacokinetic properties.

Spectroscopic Characterization

Specific spectroscopic data for this compound is not available in the reviewed literature. However, characteristic spectral features can be predicted based on the analysis of closely related 4-methylthiazole derivatives.

Table 1: Predicted and Experimental Spectroscopic Data for 4-Methylthiazole Analogs

| Spectroscopic Technique | 4-Methylthiazole (Experimental) [3] | 2-Amino-4-methylthiazole (Experimental) [4] | Predicted for this compound |

| ¹H NMR (CDCl₃, δ ppm) | 8.64 (s, 1H, H-2), 6.90 (s, 1H, H-5), 2.47 (s, 3H, CH₃) | 6.13 (s, 1H, H-5), 4.95 (br s, 2H, NH₂), 2.29 (s, 3H, CH₃) | ~6.5-7.0 (s, 1H, H-5), ~10-12 (br s, 1H, NH), ~2.3 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | 151.7 (C-2), 149.3 (C-4), 114.1 (C-5), 17.0 (CH₃) | 167.3 (C-2), 148.1 (C-4), 100.8 (C-5), 17.2 (CH₃) | ~170-175 (C=O), ~150 (C-4), ~110-115 (C-5), ~17 (CH₃) |

| IR (cm⁻¹) | ~3100 (C-H), ~1500, 1380 (ring) | ~3400, 3300 (N-H), ~1630 (C=N), ~1540 (ring) | ~3200 (N-H), ~1680-1700 (C=O), ~1550 (ring) |

| Mass Spec (m/z) | 99 (M⁺) | 114 (M⁺) | 115 (M⁺) |

Biological Activities of Related Thiazole Derivatives

While the biological profile of this compound remains uncharacterized, the broader family of thiazole derivatives exhibits a wide range of pharmacological activities, including anticancer and antimicrobial effects. This suggests that the this compound core could serve as a valuable starting point for the design of novel therapeutic agents.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 4-methylthiazole derivatives against various cancer cell lines. For instance, a series of 4-methylthiazole-2-amine derivatives showed high cytotoxic potential against chronic myeloid leukemia cell lines (K562 and U937), with some compounds exhibiting IC₅₀ values in the low micromolar range[4]. The proposed mechanisms of action often involve the inhibition of key signaling molecules such as protein kinases.

Table 2: Anticancer Activity of Representative 4-Methylthiazole Derivatives

| Compound | Cell Line | Activity (IC₅₀, µM) | Reference |

| 4-Methylthiazole-2-amine derivative 6h | U937 | 1.515 | [4] |

| 4-Methylthiazole-2-amine derivative 6i | K562 | 2.453 | [4] |

| 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenone 9 | CCRF-CEM (Leukemia) | Moderate Activity | [5] |

Antimicrobial Activity

Thiazole-containing compounds have also been extensively investigated for their antimicrobial properties. Derivatives of 2-aminothiazole have shown activity against a range of bacterial and fungal pathogens[6]. The antimicrobial efficacy is often dependent on the nature and position of substituents on the thiazole ring.

Table 3: Antimicrobial Activity of Representative Thiazole Derivatives

| Compound | Microorganism | Activity (MIC, µg/mL) | Reference |

| 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenone 10 | Staphylococcus aureus | 31.25 | [5] |

| 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenone 10 | Pseudomonas aeruginosa | 62.5 | [5] |

| 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenone 10 | Candida albicans | 62.5 | [5] |

Future Directions

The this compound scaffold represents an underexplored area in medicinal chemistry. Based on the rich pharmacology of its analogs, this core structure holds significant potential for the development of novel therapeutics. Future research efforts should focus on:

-

Developing a robust and efficient synthesis for this compound and its 2-hydroxythiazole tautomer.

-

Comprehensive spectroscopic characterization of the parent compound to establish a definitive analytical profile.

-

Systematic biological screening to evaluate its anticancer, antimicrobial, and other potential therapeutic activities.

-

Structure-activity relationship (SAR) studies to identify key structural modifications that enhance biological activity and selectivity.

-

Investigation of its potential to modulate specific cell signaling pathways to elucidate its mechanism of action.

Conclusion

While direct experimental data on this compound is scarce, the extensive literature on related thiazole derivatives provides a strong rationale for its investigation as a potential source of new drug candidates. The synthetic accessibility of the thiazole ring, coupled with the diverse biological activities exhibited by its derivatives, underscores the promise of the this compound scaffold. This review serves as a foundational guide for researchers poised to explore the therapeutic potential of this intriguing heterocyclic compound.

References

- 1. CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Methylthiazole | C4H5NS | CID 12748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A method for synthesizing 4-methyl-2 hydrazinobenzothiazole - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Solubility Profiling of 4-methylthiazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of the compound 4-methylthiazol-2(3H)-one. Due to the limited availability of public quantitative solubility data for this specific compound, this document outlines the necessary experimental protocols and data presentation structures to enable a thorough investigation of its solubility in a variety of common solvents. This guide is intended to serve as a foundational resource for researchers in drug development and chemical analysis.

Introduction to this compound

This compound is a heterocyclic organic compound with the molecular formula C₄H₅NOS. An understanding of its solubility is critical for a wide range of applications, including formulation development, reaction chemistry, and analytical method development. Solubility dictates the bioavailability of a potential therapeutic agent and influences its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides the methodological basis for systematically characterizing this essential physicochemical property.

Hypothetical Solubility Data Presentation

A comprehensive solubility study of this compound should yield quantitative data that can be effectively organized for comparative analysis. The following table provides a template for presenting such data. The values presented are for illustrative purposes only and would need to be determined experimentally.

| Solvent | Classification | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Water | Protic, Polar | 25 | Experimental Value | Calculated Value | Shake-Flask Method |

| Ethanol | Protic, Polar | 25 | Experimental Value | Calculated Value | Shake-Flask Method |

| Methanol | Protic, Polar | 25 | Experimental Value | Calculated Value | Shake-Flask Method |

| Acetone | Aprotic, Polar | 25 | Experimental Value | Calculated Value | Shake-Flask Method |

| Acetonitrile | Aprotic, Polar | 25 | Experimental Value | Calculated Value | Shake-Flask Method |

| Dichloromethane | Aprotic, Nonpolar | 25 | Experimental Value | Calculated Value | Shake-Flask Method |

| Ethyl Acetate | Aprotic, Polar | 25 | Experimental Value | Calculated Value | Shake-Flask Method |

| n-Hexane | Aprotic, Nonpolar | 25 | Experimental Value | Calculated Value | Shake-Flask Method |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 25 | Experimental Value | Calculated Value | Shake-Flask Method |

| 0.1 M Hydrochloric Acid | Aqueous Acidic | 25 | Experimental Value | Calculated Value | Shake-Flask Method |

| 0.1 M Sodium Hydroxide | Aqueous Basic | 25 | Experimental Value | Calculated Value | Shake-Flask Method |

Experimental Protocols

Accurate and reproducible solubility data relies on the implementation of standardized experimental protocols. The following methodologies are recommended for the solubility profiling of this compound.

Materials and Equipment

-

Solute: this compound (purity >95%)

-

Solvents: HPLC grade or equivalent purity for all solvents listed in the data table.

-

Equipment: Analytical balance, vortex mixer, thermostatically controlled shaker or incubator, centrifuge, filtration apparatus (e.g., syringe filters with appropriate membrane), HPLC or UV-Vis spectrophotometer for quantification, pH meter, glassware (vials, flasks, pipettes).

Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]

-

Phase Separation: Allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle. Centrifugation can be used to facilitate this process.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter compatible with the solvent to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the measured concentration and the dilution factor.

Qualitative Solubility Assessment

A preliminary qualitative assessment can provide rapid insights into the solubility characteristics of the compound.

-

Procedure: In a small test tube, add approximately 25 mg of this compound.[2]

-

Solvent Addition: Add 0.75 mL of the test solvent in small portions, shaking vigorously after each addition.[2]

-

Observation: Observe whether the solid dissolves completely. If it does, the compound is considered soluble in that solvent. If it does not, it is classified as insoluble or sparingly soluble. This can be followed by tests in aqueous acidic and basic solutions to identify potential salt formation.[3][4]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the qualitative solubility assessment of this compound.

Caption: Workflow for the quantitative determination of solubility using the shake-flask method.

Factors Influencing Solubility

The solubility of this compound will be influenced by several factors, which should be considered when interpreting experimental data:

-

Polarity: The "like dissolves like" principle suggests that polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better for nonpolar solutes.[1] The thiazolone ring structure suggests a degree of polarity.

-

Temperature: The solubility of solids in liquids generally increases with temperature.[1]

-

pH: For ionizable compounds, solubility can be highly dependent on the pH of the medium. The potential for protonation or deprotonation of this compound should be considered.

-

Crystal Form: Polymorphism can significantly impact solubility, with different crystal forms exhibiting different solubilities.

Conclusion

This technical guide provides a robust framework for the systematic solubility profiling of this compound. By following the detailed experimental protocols and utilizing the structured data presentation format, researchers can generate the high-quality, reproducible data necessary for informed decision-making in drug development and other scientific endeavors. The provided workflows and considerations of influencing factors will aid in the design and execution of a comprehensive solubility study.

References

Methodological & Application

Application Notes and Protocols for Utilizing 4-Methylthiazol-2(3H)-one as a Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-methylthiazol-2(3H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Its derivatives have been investigated for their potential as anticancer, antimicrobial, and enzyme inhibitory agents. The structural features of this scaffold, including the thiazolone ring and the reactive methyl group, provide versatile points for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

These application notes provide an overview of the synthesis of this compound derivatives and detailed protocols for evaluating their biological activities.

Synthetic Applications

The this compound scaffold can be chemically modified at several positions, primarily at the nitrogen atom (N-3) and the methyl group (C-4 methyl), to generate diverse libraries of compounds.

General Synthetic Workflow

A typical workflow for the synthesis and evaluation of this compound derivatives involves the initial synthesis of the core scaffold, followed by diversification through various chemical reactions and subsequent biological screening.

Caption: General workflow for the synthesis and development of this compound derivatives.

Experimental Protocol: Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for the N-alkylation or N-arylation of the this compound scaffold.

Materials:

-

This compound

-

Appropriate alkyl or aryl halide (e.g., benzyl bromide, substituted benzyl chlorides)

-

Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))

-

Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (ACN))

-

Ethyl acetate

-

Hexane

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the corresponding alkyl or aryl halide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat as required (monitor by TLC).

-

After completion of the reaction (as indicated by TLC), pour the mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired N-substituted derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Applications and Protocols

Derivatives of the this compound scaffold have shown promising activity in several therapeutic areas.

Anticancer Activity

Certain 4-methylthiazole derivatives have been shown to induce apoptosis in cancer cells, such as the K562 chronic myeloid leukemia cell line.[1] The proposed mechanism involves the intrinsic (mitochondrial) apoptosis pathway. This is characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[1]

Caption: Intrinsic apoptosis pathway induced by 4-methylthiazole derivatives in cancer cells.

The anticancer activity of this compound derivatives is often evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3a | K562 | 3.523 | [1] |

| 3c | K562 | 4.664 | [1] |

| 6g | K562 | 4.938 | [1] |

| 6h | K562 | 5.004 | [1] |

| 6i | K562 | 5.083 | [1] |

| 6h | U937 | 1.515 | [1] |

| 6i | U937 | 2.453 | [1] |

| 3c | U937 | 3.540 | [1] |

| 3b | U937 | 5.289 | [1] |

| 6g | U937 | 5.706 | [1] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3][4]

Materials:

-

96-well plates

-

Cancer cell lines (e.g., K562, U937)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS, sterile filtered)[2]

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.[5] Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[2] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value using a dose-response curve fitting software.

Antimicrobial Activity

Derivatives of the 4-methylthiazole scaffold have demonstrated activity against a range of bacterial and fungal pathogens.[6]

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| T3 | Staphylococcus aureus | - | [6] |

| T3 | Salmonella typhimurium | - | [6] |

| T3 | Candida albicans | - | [6] |

(Note: Specific MIC values for T3 were not provided in the abstract, but it was identified as the most active compound.)

This protocol details the determination of MIC values using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds dissolved in DMSO

-

Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

0.5 McFarland turbidity standard

-

Sterile saline or PBS

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.

-

Controls: Include a growth control (broth with inoculum, no compound), a sterility control (broth only), and a positive control (broth with inoculum and a standard antibiotic).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Enzyme Inhibitory Activity

Thiazole-based compounds are known to inhibit various enzymes, playing a role in different disease pathologies. For instance, some derivatives have been investigated as inhibitors of carbonic anhydrases and cholinesterases.

This protocol provides a general framework for assessing the inhibitory activity of compounds against a target enzyme.

References

Application Notes and Protocols for N-Alkylation of 4-Methylthiazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. The N-alkylation of thiazolones, such as 4-methylthiazol-2(3H)-one, is a critical synthetic transformation that enables the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document provides a detailed protocol for the N-alkylation of this compound, a versatile building block for the synthesis of a diverse range of substituted thiazole compounds. The protocol is based on established principles of N-alkylation of heterocyclic compounds and provides a general framework that can be adapted for various alkylating agents.

Core Principles

The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The nitrogen atom in the thiazolone ring, being part of a lactam-like system, possesses an acidic proton. In the presence of a suitable base, this proton is abstracted to generate a nucleophilic thiazolonate anion. This anion then attacks an electrophilic alkylating agent, such as an alkyl halide, to form the N-alkylated product. The choice of base, solvent, and reaction temperature is crucial for achieving high yields and minimizing side reactions.

Experimental Protocol: General Procedure for N-Alkylation

This protocol describes a general and robust method for the N-alkylation of this compound using an alkyl halide.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

-

Solvent Addition: Add an appropriate volume of anhydrous solvent (e.g., DMF or ACN) to dissolve the starting material (typically to a concentration of 0.1-0.5 M).

-

Base Addition: Add the base to the solution.

-

For Potassium Carbonate (K₂CO₃): Add 1.5 to 2.0 equivalents of anhydrous K₂CO₃.

-

For Sodium Hydride (NaH): Carefully add 1.1 to 1.2 equivalents of NaH (as a 60% dispersion in mineral oil) portion-wise at 0 °C. Stir the mixture for 30 minutes at this temperature to allow for complete deprotonation.

-

-

Addition of Alkylating Agent: Slowly add the alkyl halide (1.0 to 1.2 equivalents) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to 50-80 °C.

-

Work-up:

-

Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

If K₂CO₃ was used, filter off the inorganic salts. If DMF was the solvent, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the DMF.

-

If NaH was used, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated this compound.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction parameters for the N-alkylation of this compound. Researchers should optimize these conditions for their specific substrate and desired outcome.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) | Diisopropylethylamine (DIPEA) |

| Equivalents of Base | 1.5 - 2.0 | 1.1 - 1.2 | 1.5 - 2.0 |

| Solvent | Acetonitrile (ACN) | Tetrahydrofuran (THF) | Dimethylformamide (DMF) |

| Alkylating Agent | Alkyl Bromide/Iodide | Alkyl Bromide/Iodide | Alkyl Bromide/Iodide |

| Equivalents of Alkylating Agent | 1.0 - 1.2 | 1.0 - 1.2 | 1.0 - 1.2 |

| Temperature | Room Temperature to 80 °C | 0 °C to Room Temperature | Room Temperature to 80 °C |

| Typical Reaction Time | 4 - 24 hours | 2 - 12 hours | 6 - 24 hours |

Mandatory Visualizations

Experimental Workflow for N-Alkylation

Caption: General workflow for the N-alkylation of this compound.

Reaction Mechanism

Caption: Reaction mechanism for the N-alkylation of this compound.

Application Notes and Protocols: The Role of 4-Methylthiazole Derivatives in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

While direct literature evidence for the participation of 4-methylthiazol-2(3H)-one in multicomponent reactions (MCRs) is limited, the broader family of 4-methylthiazole derivatives are significant scaffolds in medicinal chemistry and are often synthesized using multicomponent strategies.[1][2][3] This document provides an overview of the synthetic applications of 4-methylthiazole derivatives, with a focus on their preparation and importance in drug discovery.

The thiazole ring is a key structural motif in a variety of biologically active compounds, including antimicrobial and anti-inflammatory agents.[2] The 4-methylthiazole core, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents.[1][2]

Data Presentation: Synthesis of 4-Methylthiazole Derivatives

The following table summarizes quantitative data for the synthesis of various 4-methylthiazole and related derivatives, highlighting the yields and reaction times.

| Compound Class | Synthesis Method | Key Reagents | Reaction Time | Yield (%) | Reference |

| (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol | Reduction | Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, Lithium aluminum hydride | 1.5 hours | 85.1 | [4] |

| 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Derivatives | Condensation | 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide, Substituted aldehydes | 3 hours | 57-98 | [5] |

| 2-Amino-4-methylthiazole Derivatives | Hantzsch Synthesis (One-Pot) | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | Not Specified | 79-90 | [6] |

| Thiazole Derivatives | Chemoenzymatic One-Pot MCR | Secondary amine, Benzoyl isothiocyanate, Dimethyl acetylenedicarboxylate | 7 hours | up to 94 | [7][8] |

Experimental Protocols

Protocol 1: Synthesis of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol

This protocol details the reduction of a thiazole ester to the corresponding alcohol, a common transformation in the synthesis of bioactive molecules.[4]

Materials:

-

Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

-

Lithium aluminum hydride (LiAlH₄) solution (2M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Argon or Nitrogen gas (for inert atmosphere)

-

Stirring apparatus

-

Round-bottom flask

-

Ice bath

Procedure:

-

In a round-bottom flask under an argon atmosphere, dissolve ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (1.237 mmol, 0.303 g) in anhydrous THF (1 mL).

-

Cool the stirred solution to 0°C using an ice bath.

-

Slowly add the 2M lithium aluminum hydride solution in THF (2.48 mmol, 1.24 mL).

-

Continue stirring the resulting mixture at 0°C for 1.5 hours.

-

Carefully quench the reaction by the dropwise addition of water (0.5 mL).

-

Add ethyl acetate (2.5 mL) followed by anhydrous sodium sulfate (0.92 g).

-

Stir the mixture for 15 minutes.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the product as a light-yellow solid.

Protocol 2: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Derivatives

This protocol describes the synthesis of hydrazide-hydrazone derivatives of 4-methyl-1,2,3-thiadiazole, which have been investigated for their antimicrobial properties.[5]

Materials:

-